1-ethyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Description
1-Ethyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a spirocyclic compound featuring a fused indole-quinazoline scaffold with an ethyl substituent at the 1-position of the indole ring. Its molecular formula is C₁₅H₁₁N₃O₂, with an average mass of 265.27 g/mol and a monoisotopic mass of 265.085127 g/mol . The spiro architecture confers conformational rigidity, which enhances binding specificity to biological targets. This compound is part of a broader class of spiroquinazoline diones, which are studied for their antibacterial, anti-inflammatory, and anticancer activities .
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1'-ethylspiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C17H15N3O2/c1-2-20-14-10-6-4-8-12(14)17(16(20)22)18-13-9-5-3-7-11(13)15(21)19-17/h3-10,18H,2H2,1H3,(H,19,21) |
InChI Key |
SFDWNVXUEIVBDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves the reaction of an indole derivative with a quinazoline precursor under specific conditions. One common method involves the cyclization of an indole-3-carboxaldehyde with an appropriate quinazoline derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be implemented to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione
Biological Activity
1-Ethyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a spiro compound that has gained attention in medicinal chemistry due to its promising biological activities. This compound exhibits a unique structure that combines an indole moiety with a quinazoline framework, leading to various potential applications in pharmacology.
- Molecular Formula : C17H15N3O2
- Molecular Weight : 293.32 g/mol
The compound's spiro architecture contributes to its biological activity by enhancing its interaction with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. The compound acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
This antimicrobial efficacy suggests its potential as a lead compound for the development of new antimicrobial agents.
The mechanism through which this compound exerts its effects involves binding to DNA and proteins involved in bacterial replication. This binding affinity is crucial for its antimicrobial action. The compound's interactions with enzymes such as topoisomerases disrupt critical cellular processes necessary for bacterial survival.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown potential anticancer activity. It induces apoptosis in cancer cells by activating intrinsic cell death pathways and inhibiting key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung carcinoma) | 12.2 |
| MCF-7 (Breast carcinoma) | 10.5 |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study evaluated the compound against multiple bacterial strains and found it effective as an antibacterial agent with a mechanism similar to fluoroquinolones.
- Anticancer Evaluation : Another research focused on its anticancer properties, demonstrating significant inhibition of tumor growth in various cancer cell lines through apoptosis induction.
- Biochemical Interaction Studies : Investigations into the interactions with biological macromolecules revealed that the compound binds effectively to target proteins involved in cellular processes critical for bacterial replication and tumor growth.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Bulky groups (e.g., benzyl in 4d) increase molecular weight but reduce solubility.
- Thermal Stability: Higher melting points in phenylamino-substituted compounds (e.g., 4c) suggest stronger intermolecular interactions due to hydrogen bonding .
Antibacterial Activity
- Phenylamino Derivatives: Compounds 4c and 4d exhibit significant antibacterial activity, attributed to the phenylamino group’s ability to interact with bacterial enzymes or membranes .
- Ethyl Substituent : While direct data are unavailable, the ethyl group’s smaller size compared to benzyl may enhance membrane penetration, similar to methyl derivatives .
Anticancer Potential
- Dual Kinase Inhibition : Quinazoline-2,4-diones (e.g., 4b, 4e in ) inhibit c-Met and VEGFR-2 kinases via hydrogen bonding with conserved residues (Asp1222, Glu885). The ethyl-substituted compound’s spiro core may mimic these interactions .
- COX-2 Binding: Spiroquinazoline diones with 3'N-phenylamino groups () show strong COX-2 inhibition. Ethyl’s electron-donating nature may modulate binding affinity compared to electron-withdrawing groups (e.g., nitro) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
